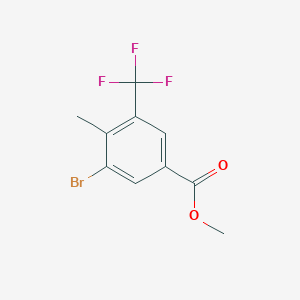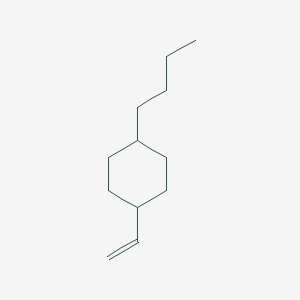
1-butyl-4-ethynylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-4-ethynylcyclohexane: is an organic compound that belongs to the class of substituted cyclohexanes It is characterized by the presence of an ethynyl group (C≡CH) and a butyl group (C4H9) attached to a cyclohexane ring in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-ethynyl-4-butylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is then subjected to a series of reactions to introduce the ethynyl and butyl groups.
Introduction of Ethynyl Group:
Introduction of Butyl Group: The butyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexane is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of trans-1-ethynyl-4-butylcyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-butyl-4-ethynylcyclohexane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where the ethynyl or butyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated cyclohexanes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 1-butyl-4-ethynylcyclohexane can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology:
Bioconjugation: The ethynyl group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to various surfaces or carriers.
Medicine:
Drug Development: The compound’s unique structure can be explored for the development of novel pharmaceuticals with specific biological activities.
Industry:
Specialty Chemicals: this compound can be used in the production of specialty chemicals with specific applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of trans-1-ethynyl-4-butylcyclohexane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical entities. The butyl group can influence the compound’s hydrophobicity and steric properties, affecting its interaction with biological molecules and cellular membranes.
Vergleich Mit ähnlichen Verbindungen
trans-1-Ethynyl-4-methylcyclohexane: Similar structure but with a methyl group instead of a butyl group.
trans-1-Ethynyl-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a butyl group.
trans-1-Ethynyl-4-propylcyclohexane: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: 1-butyl-4-ethynylcyclohexane is unique due to the presence of the butyl group, which provides distinct steric and electronic properties compared to its analogs
Eigenschaften
IUPAC Name |
1-butyl-4-ethynylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,11-12H,3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLVDVSKEGTWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














